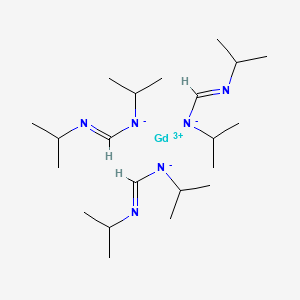
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% (6-Cl-TFCN) is a fluorinated heterocyclic compound of the pyrimidine family. It is an important intermediate for the synthesis of various pyrimidine derivatives and is used in a variety of scientific research applications. 6-Cl-TFCN has a wide range of biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and anti-viral activities.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pyrimidine derivatives, such as 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid, 6-chloro-2-(trifluoromethyl)-4-pyrimidinethiol, and 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxamide. These compounds have been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is not well understood. However, it is believed that the compound interacts with specific proteins in the cell, which leads to the activation of certain biochemical pathways. This, in turn, results in the production of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics.
Biochemical and Physiological Effects
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been shown to have anti-oxidant and anti-apoptotic effects. It has also been shown to inhibit the growth of certain cancer cells and to reduce the risk of cancer metastasis.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its high purity (98%). Additionally, the compound is relatively easy to synthesize and is available in large quantities. The main limitation of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its toxicity. The compound is known to be toxic to cells and should be handled with care.
Future Directions
There are a number of potential future directions for 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%. It could be used in the synthesis of more biologically active compounds, such as anti-cancer agents and anti-inflammatory agents. Additionally, it could be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. Finally, further research could be conducted to better understand the mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% and its biochemical and physiological effects.
Synthesis Methods
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is synthesized by the reaction of 2,4-dichloropyrimidine with trifluoromethanesulfonic anhydride in the presence of an aprotic solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the product is typically greater than 90%.
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3/c7-4-1-3(2-11)12-5(13-4)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCZAJVHOYHBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)